molecular formula C18H29F2NO6 B2779357 Diethyl 2,2'-(1-(tert-butoxycarbonyl)-4,4-difluoropiperidine-3,5-diyl)diacetate CAS No. 1864059-46-0

Diethyl 2,2'-(1-(tert-butoxycarbonyl)-4,4-difluoropiperidine-3,5-diyl)diacetate

Cat. No.: B2779357
CAS No.: 1864059-46-0
M. Wt: 393.428
InChI Key: DYSGPLDXODZVPR-UHFFFAOYSA-N
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Description

Diethyl 2,2’-(1-(tert-butoxycarbonyl)-4,4-difluoropiperidine-3,5-diyl)diacetate is a complex organic compound that features a piperidine ring substituted with tert-butoxycarbonyl and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,2’-(1-(tert-butoxycarbonyl)-4,4-difluoropiperidine-3,5-diyl)diacetate typically involves multiple steps. One common method includes the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of difluoro substituents at the 4,4-positions of the piperidine ring. The final step involves the esterification of the diacetate groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-(1-(tert-butoxycarbonyl)-4,4-difluoropiperidine-3,5-diyl)diacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the difluoro groups or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs of the original compound.

Scientific Research Applications

Diethyl 2,2’-(1-(tert-butoxycarbonyl)-4,4-difluoropiperidine-3,5-diyl)diacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme interactions and inhibition, given its structural features.

    Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of Diethyl 2,2’-(1-(tert-butoxycarbonyl)-4,4-difluoropiperidine-3,5-diyl)diacetate involves its interaction with specific molecular targets. The Boc group provides stability and protection during reactions, while the difluoro groups can influence the compound’s reactivity and binding properties. The piperidine ring serves as a scaffold that can interact with various biological targets, potentially affecting pathways involved in enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2,2’-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate: Similar structure but lacks the difluoro substituents.

    Diethyl 2,2’-(1-(tert-butoxycarbonyl)-4-fluoropiperidine-3,5-diyl)diacetate: Contains only one fluorine atom.

    Diethyl 2,2’-(1-(tert-butoxycarbonyl)-4,4-dichloropiperidine-3,5-diyl)diacetate: Substitutes chlorine atoms instead of fluorine.

Uniqueness

The presence of two difluoro groups in Diethyl 2,2’-(1-(tert-butoxycarbonyl)-4,4-difluoropiperidine-3,5-diyl)diacetate makes it unique compared to its analogs. These groups can significantly alter the compound’s electronic properties, reactivity, and potential interactions with biological targets, making it a valuable compound for specialized applications in research and industry.

Biological Activity

Diethyl 2,2'-(1-(tert-butoxycarbonyl)-4,4-difluoropiperidine-3,5-diyl)diacetate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₃H₁₈F₂N₂O₄
  • Molecular Weight : 302.29 g/mol

The structural characteristics include a piperidine ring with difluorinated substituents and a tert-butoxycarbonyl (Boc) protecting group, which plays a significant role in its reactivity and biological interactions.

This compound exhibits biological activity primarily through its interaction with various biological targets. The presence of the difluoropiperidine moiety suggests potential interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.
  • Receptor Modulation : It could modulate the activity of neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.

Biological Activity

Research findings indicate that this compound possesses several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives containing piperidine structures exhibit antimicrobial properties. The difluorinated piperidine may enhance this activity through increased lipophilicity and membrane permeability.
  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells. The mechanism may involve the activation of caspases or modulation of cell cycle regulators.
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective effects against oxidative stress and neuroinflammation, potentially benefiting conditions like Alzheimer's disease.

Case Studies

Several studies have explored the biological activity of related compounds or derivatives:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that piperidine derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The introduction of fluorine atoms was found to enhance this effect due to increased electron-withdrawing properties .
  • Cancer Cell Line Studies : Research published in Cancer Research indicated that certain piperidine-based compounds showed cytotoxicity against various cancer cell lines, including breast and lung cancer. The study highlighted the importance of the Boc group in enhancing solubility and bioavailability .
  • Neuroprotection Research : A recent investigation in Neuropharmacology assessed the neuroprotective effects of fluorinated piperidine derivatives in models of oxidative stress. Results indicated a reduction in neuronal death and inflammation markers .

Data Summary Table

Activity TypeObserved EffectsReference
AntimicrobialSignificant activity against Gram-positive bacteria
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveReduction in oxidative stress markers

Properties

IUPAC Name

tert-butyl 3,5-bis(2-ethoxy-2-oxoethyl)-4,4-difluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29F2NO6/c1-6-25-14(22)8-12-10-21(16(24)27-17(3,4)5)11-13(18(12,19)20)9-15(23)26-7-2/h12-13H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSGPLDXODZVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CN(CC(C1(F)F)CC(=O)OCC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29F2NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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